molecular formula C24H22O5 B12810172 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- CAS No. 184900-58-1

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis-

Cat. No.: B12810172
CAS No.: 184900-58-1
M. Wt: 390.4 g/mol
InChI Key: SHEXXUGVGVASRQ-DNQXCXABSA-N
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Description

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- is a complex organic compound known for its unique structural properties This compound belongs to the class of benzofurobenzopyrans, which are characterized by a fused benzofuran and benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the construction of the benzopyran ring system. Key reagents such as methoxy and phenylmethoxy groups are introduced through specific substitution reactions. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow chemistry techniques. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered stereochemistry.

Scientific Research Applications

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6H-Benzofuro(3,2-c)(1)benzopyran-8-ol: Lacks the methoxy and phenylmethoxy groups, resulting in different chemical properties.

    6a,11a-Dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-benzopyran: Similar structure but without the benzofuran ring.

Uniqueness

The presence of both benzofuran and benzopyran rings, along with methoxy and phenylmethoxy groups, makes 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- unique

Properties

CAS No.

184900-58-1

Molecular Formula

C24H22O5

Molecular Weight

390.4 g/mol

IUPAC Name

(6aS,11aS)-3-methoxy-6a-methyl-9-phenylmethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-8-ol

InChI

InChI=1S/C24H22O5/c1-24-14-28-20-10-16(26-2)8-9-17(20)23(24)29-21-12-22(19(25)11-18(21)24)27-13-15-6-4-3-5-7-15/h3-12,23,25H,13-14H2,1-2H3/t23-,24-/m1/s1

InChI Key

SHEXXUGVGVASRQ-DNQXCXABSA-N

Isomeric SMILES

C[C@]12COC3=C([C@H]1OC4=CC(=C(C=C24)O)OCC5=CC=CC=C5)C=CC(=C3)OC

Canonical SMILES

CC12COC3=C(C1OC4=CC(=C(C=C24)O)OCC5=CC=CC=C5)C=CC(=C3)OC

Origin of Product

United States

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